epi-gamma-Eudesmol
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Overview
Description
Epi-gamma-Eudesmol: is a sesquiterpenoid compound with the molecular formula C15H26O . It is a stereoisomer of gamma-Eudesmol and is characterized by a hydroxy substituent at C-11, a double bond between C-4 and C-5, and an inversion of configuration at C-10 . This compound is found naturally in various essential oils and is known for its role as a volatile oil component .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epi-gamma-Eudesmol typically involves the cyclization of farnesyl pyrophosphate (FPP) catalyzed by specific enzymes such as this compound synthase . The reaction conditions often include the use of organic solvents and controlled temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as essential oils of certain plants. The extraction process includes steam distillation followed by purification techniques like chromatography to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: Epi-gamma-Eudesmol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group.
Reduction: The double bond between C-4 and C-5 can be reduced to form a saturated compound.
Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxy group to a chloride.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Epi-gamma-Eudesmol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its role in plant metabolism and as a component of volatile oils.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the fragrance and flavor industry due to its aromatic properties
Mechanism of Action
The mechanism of action of epi-gamma-Eudesmol involves its interaction with various molecular targets and pathways. It is known to modulate enzyme activity and interact with cell membranes, influencing cellular processes such as signal transduction and metabolic pathways . The specific molecular targets and pathways are still under investigation, but its role as a volatile oil component suggests it may affect olfactory receptors and related signaling pathways .
Comparison with Similar Compounds
Epi-gamma-Eudesmol is unique among its similar compounds due to its specific stereochemistry and functional groups. Similar compounds include:
Gamma-Eudesmol: Differing in the configuration at C-10.
Alpha-Eudesmol: Differing in the position of the hydroxy group.
Beta-Eudesmol: Differing in the position and configuration of the double bond
These compounds share similar chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound in various research and industrial contexts .
Properties
Molecular Formula |
C15H26O |
---|---|
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(2S,4aR)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15+/m0/s1 |
InChI Key |
WMOPMQRJLLIEJV-SWLSCSKDSA-N |
Isomeric SMILES |
CC1=C2C[C@H](CC[C@]2(CCC1)C)C(C)(C)O |
Canonical SMILES |
CC1=C2CC(CCC2(CCC1)C)C(C)(C)O |
Origin of Product |
United States |
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